Cas no 863780-90-9 ((3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate)

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate structure
863780-90-9 structure
Product name:(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
CAS No:863780-90-9
MF:C22H34O6
Molecular Weight:394.501767635345
CID:2048241
PubChem ID:101564407

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate 化学的及び物理的性質

名前と識別子

    • (3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
    • (3R,5S)-3,5-Diacetoxy-1-(3,4-dimethoxyphenyl)decane
    • Methyl diacetoxy-6-gingerdiol
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, diacetate, (3R,5S)- (9CI)
    • (3R,5S)-O-Methyl-[6]-gingerdiol diacetate
    • DTXSID501269408
    • HY-N10792
    • CS-0636076
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, 3,5-diacetate, (3R,5S)-
    • AKOS040734215
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, diacetate
    • DA-75476
    • 863780-90-9
    • 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate
    • 1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate
    • LMFA07010756
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, 3,5-diacetate
    • FS-7649
    • [3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate
    • Methyl diacetoxy-[6]gingerdiol
    • QCJKXQWAFFZFLJ-UHFFFAOYSA-N
    • 3-(acetyloxy)-1-(3,4-dimethoxyphenyl)decan-5-yl acetate
    • CHEBI:175968
    • インチ: 1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1
    • InChIKey: QCJKXQWAFFZFLJ-VQTJNVASSA-N
    • SMILES: C(C1C=CC(OC)=C(OC)C=1)C[C@@H](OC(=O)C)C[C@@H](OC(=O)C)CCCCC

計算された属性

  • 精确分子量: 394.23553880g/mol
  • 同位素质量: 394.23553880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 15
  • 複雑さ: 452
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.1Ų
  • XLogP3: 5.1

じっけんとくせい

  • Color/Form: Powder

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70520-5mg
(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
863780-90-9
5mg
¥5002.0 2021-09-08

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Reagents: Sodium bicarbonate
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
6.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
6.2 Reagents: Sodium borohydride ;  6 h, -78 °C
6.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
6.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
6.5 Reagents: Sodium bicarbonate Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
7.2 Reagents: Sodium bicarbonate ;  neutralized
8.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
8.2 -
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
9.2 Reagents: Sodium bicarbonate
10.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
5.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
5.2 Reagents: Sodium borohydride ;  6 h, -78 °C
5.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
5.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
5.5 Reagents: Sodium bicarbonate Solvents: Water
6.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
6.2 Reagents: Sodium bicarbonate ;  neutralized
7.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
7.2 -
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
8.2 Reagents: Sodium bicarbonate
9.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
2.2 Reagents: Sodium sulfite Solvents: Water
2.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
7.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
7.2 Reagents: Sodium borohydride ;  6 h, -78 °C
7.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
7.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
7.5 Reagents: Sodium bicarbonate Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
8.2 Reagents: Sodium bicarbonate ;  neutralized
9.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
9.2 -
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
10.2 Reagents: Sodium bicarbonate
11.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
6.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
6.2 Reagents: Sodium borohydride ;  6 h, -78 °C
6.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
6.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
6.5 Reagents: Sodium bicarbonate Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
7.2 Reagents: Sodium bicarbonate ;  neutralized
8.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
8.2 -
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
9.2 Reagents: Sodium bicarbonate
10.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium bicarbonate ;  neutralized
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 -
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
3.2 Reagents: Sodium bicarbonate
4.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
3.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
3.2 Reagents: Sodium borohydride ;  6 h, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
3.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
3.5 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
4.2 Reagents: Sodium bicarbonate ;  neutralized
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
5.2 -
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
6.2 Reagents: Sodium bicarbonate
7.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
7.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
7.2 Reagents: Sodium borohydride ;  6 h, -78 °C
7.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
7.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
7.5 Reagents: Sodium bicarbonate Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
8.2 Reagents: Sodium bicarbonate ;  neutralized
9.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
9.2 -
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
10.2 Reagents: Sodium bicarbonate
11.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
2.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
2.2 Reagents: Sodium borohydride ;  6 h, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
2.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
2.5 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: Sodium bicarbonate ;  neutralized
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
4.2 -
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
5.2 Reagents: Sodium bicarbonate
6.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
4.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
4.2 Reagents: Sodium borohydride ;  6 h, -78 °C
4.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
4.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
4.5 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
5.2 Reagents: Sodium bicarbonate ;  neutralized
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
6.2 -
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
7.2 Reagents: Sodium bicarbonate
8.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Sodium borohydride ;  6 h, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
1.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Sodium bicarbonate ;  neutralized
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 -
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
4.2 Reagents: Sodium bicarbonate
5.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Titanium isopropoxide ,  (+)-BINOL Solvents: Dichloromethane ;  1 h, reflux; reflux → rt
1.2 Solvents: Dichloromethane ;  10 min, rt; rt → -78 °C
1.3 10 min, -78 °C; 70 h, -20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
3.2 Reagents: Sodium sulfite Solvents: Water
3.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
8.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
8.2 Reagents: Sodium borohydride ;  6 h, -78 °C
8.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
8.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
8.5 Reagents: Sodium bicarbonate Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
9.2 Reagents: Sodium bicarbonate ;  neutralized
10.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
10.2 -
10.3 Reagents: Ammonium chloride Solvents: Water
11.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
11.2 Reagents: Sodium bicarbonate
12.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
Reference
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Raw materials

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Preparation Products

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate 関連文献

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD